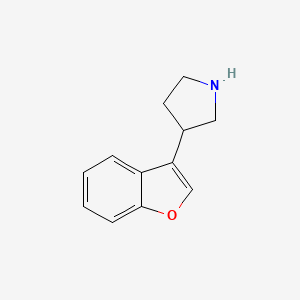

3-(1-Benzofuran-3-yl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzofuran-3-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYGNRRQDKUVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=COC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Benzofuran 3 Yl Pyrrolidine and Its Analogs

Retrosynthetic Analysis of the 3-(1-Benzofuran-3-yl)pyrrolidine Core Structure

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The first is the C-C bond between the benzofuran (B130515) and pyrrolidine (B122466) rings, suggesting a coupling reaction between a 3-substituted benzofuran derivative and a suitable pyrrolidine precursor. The second key disconnection lies within the pyrrolidine ring itself, pointing towards cycloaddition strategies for its construction. This analysis guides the synthetic planning, highlighting the need for robust methods to prepare both heterocyclic cores.

Advanced Synthetic Approaches to the Benzofuran Moiety

The benzofuran scaffold is a privileged structure in many natural products and pharmaceuticals. acs.orgresearchgate.net Its synthesis has been the subject of extensive research, leading to a variety of efficient methods.

Cyclization Reactions for Benzofuran Ring Formation

Intramolecular cyclization is a common and effective strategy for constructing the benzofuran ring. One approach involves the acid-catalyzed cyclization of α-aryloxycarbonyl compounds. rsc.org For instance, polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core, although regioselectivity can be a challenge. wuxiapptec.com Another powerful method is the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which upon deprotonation and subsequent dehydration, yield fused furan (B31954) rings in good yields. nih.gov Additionally, oxidative cyclization of o-alkenylphenols and 2-hydroxystilbenes, often mediated by reagents like iodine(III) compounds, provides a direct route to 2-substituted and 2-arylbenzofurans. mdpi.com

| Starting Material | Reagents and Conditions | Product | Reference |

| Acetal Substrate | Polyphosphoric Acid (PPA) | Benzofuran Core | wuxiapptec.com |

| Unsaturated Acyloxy Sulfone | LHMDS, THF; then p-TsOH, Benzene (B151609) | Fused Furan Ring | nih.gov |

| o-Alkenylphenols | Oxidizing Agent | 2-Substituted Benzofuran | mdpi.com |

| 2-Hydroxystilbenes | PhI(OAc)₂, m-CPBA | 2-Arylbenzofuran | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions in Benzofuran Synthesis

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency and broad substrate scope. acs.org Palladium-catalyzed reactions are particularly prominent. acs.org For example, the Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, is a widely used method. rsc.orgorganic-chemistry.org This can even be performed in a one-pot process. acs.org Another palladium-catalyzed approach involves the direct C-H bond functionalization of phenols with bromoalkynes to form 2-substituted benzofurans. organic-chemistry.org

Copper-catalyzed reactions also play a significant role. acs.org For instance, the coupling of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst can produce benzofuran derivatives in a one-pot synthesis. acs.org Iron-catalyzed methods have also been developed, such as the regioselective halogenation of an aryl ring followed by intramolecular O-arylation to form the benzofuran ring. acs.org

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

| Palladium | Sonogashira Coupling/Cyclization | o-Halophenols, Terminal Alkynes | Benzofuran | rsc.orgorganic-chemistry.org |

| Palladium | C-H Functionalization | Phenols, Bromoalkynes | 2-Substituted Benzofuran | organic-chemistry.org |

| Copper | Multi-component Reaction | o-Hydroxy Aldehydes, Amines, Alkynes | Benzofuran Derivative | acs.org |

| Iron | Halogenation/O-Arylation | 1-Aryl/Alkylketones | Benzofuran | acs.org |

| Rhodium | C-H Alkenylation/Annulation | m-Hydroxybenzoic Acids, Alkynes | Benzofuran Derivative | nih.gov |

Green Chemistry Principles in Benzofuran Precursor Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. acs.org In the context of benzofuran synthesis, this has led to the exploration of green solvents and catalysts. For example, the use of deep eutectic solvents like choline (B1196258) chloride-ethylene glycol has been reported for the copper-catalyzed synthesis of benzofuran derivatives. acs.org Solvent-free conditions, such as grinding methodologies, have also been employed for the synthesis of benzofuran-related compounds like 2-benzylidene-1-benzofuran-3-ones. nih.gov Furthermore, the use of water as a solvent in copper-catalyzed reactions represents a significant step towards greener synthetic protocols. researchgate.net The synthesis of benzofuran derivatives from renewable feedstocks, such as vanillin, also aligns with the principles of green chemistry. elsevier.es

Pyrrolidine Ring Formation Methodologies

The pyrrolidine ring is another key structural motif found in numerous biologically active compounds. Its synthesis can be achieved through various strategies, with cycloaddition reactions being particularly powerful.

[3+2] Cycloaddition Reactions for Pyrrolidine Scaffolds

The [3+2] cycloaddition reaction is a highly effective and atom-economical method for constructing the five-membered pyrrolidine ring. nih.gov This reaction typically involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). Azomethine ylides are common 1,3-dipoles used for this purpose. nih.govbohrium.com

One approach involves the decarboxylative generation of azomethine ylides from amino acids, such as glycine. mdpi.com These ylides can then react with various alkenes or alkynes to afford highly substituted pyrrolidines. bohrium.commdpi.com This method offers the advantage of using readily available starting materials and often proceeds with high regio- and stereoselectivity. mdpi.com

Transition metal catalysis can also be employed to generate azomethine ylides. For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has been reported, which then undergo [3+2] cycloaddition to yield functionalized pyrrolidines. nih.gov Titanium-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes also provide an efficient route to pyrrolidines. organic-chemistry.org

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Glycine-derived oxazolidin-5-ones | Maleimides, Aldehydes | Decarboxylation | Polycyclic Pyrrolidines | mdpi.com |

| Tertiary Amides/Lactams | Alkenes | Iridium Catalyst | Functionalized Pyrrolidines | nih.gov |

| N-Acylaziridines | Alkenes | Titanium Catalyst | Pyrrolidines | organic-chemistry.org |

| 3,3,3-Trifluoroalanine, Carbonyl Compounds | Electron Deficient Alkynes/Alkenes | Decarboxylation | 2-Trifluoromethylated Pyrrolidines/Pyrrolines | bohrium.com |

Asymmetric Synthesis of Chiral Pyrrolidine Derivatives

The asymmetric synthesis of chiral pyrrolidine derivatives, particularly those linked to a benzofuran moiety, is a significant area of focus due to the importance of stereochemistry in bioactive molecules. Researchers have developed several strategies to control the three-dimensional arrangement of atoms in these complex structures.

One notable approach involves the use of chiral catalysts to direct the stereochemical outcome of the reaction. For instance, a highly enantioselective method for synthesizing chiral spiro[benzofuran-pyrrolidine] derivatives has been developed using chiral dinuclear zinc catalysts. rsc.org This method proceeds via a [3+2] cycloaddition of aurones and N-2,2,2-trifluoroethylisatin ketimines, yielding products with excellent diastereoselectivities and enantioselectivities under mild conditions. rsc.org The choice of catalyst is critical, as demonstrated by the use of a simple cinchona alkaloid, quinine (B1679958), to achieve significant improvements in reaction outcomes for the [3+2] cycloaddition between aurones and imines. rsc.orgresearchgate.net

Another powerful strategy is the combination of different catalytic systems. An asymmetric catalytic tandem cycloisomerization/[3+2] cycloaddition has been achieved using a combined Au(I) and chiral N,N'-dioxide–Dy(III) complex system. rsc.org This method allows for the synthesis of various enantioenriched 3H-spiroisobenzofuran-1,3′-pyrrolidine derivatives from 2,2′-diester aziridines and 2-ethynyl benzyl (B1604629) alcohols, resulting in good yields with high diastereo- and enantioselectivities. rsc.org

The use of N-tert-butanesulfinyl imines as chiral auxiliaries is another effective method for the asymmetric synthesis of pyrrolidine derivatives. beilstein-journals.org This approach allows for the diastereoselective addition of nucleophiles to the chiral imine, leading to the formation of chiral amines that can be further elaborated into the desired pyrrolidine ring. beilstein-journals.org

These asymmetric strategies are crucial for creating specific stereoisomers of benzofuran-pyrrolidine compounds, which is often essential for their desired biological activity.

Multi-Component Reactions for Pyrrolidine Annulation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are particularly valuable for building the pyrrolidine ring onto a benzofuran scaffold, a process known as pyrrolidine annulation.

A prominent example is the [3+2] azomethine ylide cycloaddition reaction. This reaction has been used to synthesize novel benzofuran spiro-2-pyrrolidine derivatives from (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin (B49086), and sarcosine. mdpi.com This three-component reaction proceeds under mild conditions and produces structurally complex spiro-pyrrolidine hybrids in high yields (74–99%) and with excellent diastereoselectivity (>20:1 dr). mdpi.com The reaction mechanism involves the in-situ generation of an azomethine ylide, which then undergoes a cycloaddition with the benzofuran derivative. mdpi.com

Ionic liquids have also been employed as catalysts in these cycloadditions. The 1,3-dipolar cycloaddition reaction between aurones (benzofuranone derivatives) and azomethine ylides, catalyzed by simple functional ionic liquids, has led to the synthesis of a diverse range of spiro[pyrrolidine-benzofuran-3-one] compounds with high yields (73% to 99%). rsc.org

Furthermore, a one-pot, five-component reaction has been developed to synthesize 1,5-disubstituted tetrazole-benzofuran hybrids. rsc.org This process combines a Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by a Pd/Cu system, resulting in the formation of six new bonds in a single operation. rsc.org

The efficiency and atom economy of MCRs make them a powerful tool for the rapid generation of diverse libraries of benzofuran-pyrrolidine derivatives for further investigation. The ability to switch the outcome of these reactions based on conditions, such as using conventional heating versus ultrasonic activation, adds another layer of versatility to this synthetic approach. researchgate.net

Coupling Strategies for Benzofuran-Pyrrolidine Linkage

The formation of the bond connecting the benzofuran and pyrrolidine rings is a critical step in the synthesis of this compound and its analogs. Various coupling strategies have been developed to achieve this linkage efficiently and with high selectivity.

Chemoselective functionalization involves the selective reaction of one functional group in the presence of others. This is crucial when dealing with complex molecules like benzofuran and pyrrolidine, which may contain multiple reactive sites.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of the benzofuran-pyrrolidine linkage. For instance, the C-3 position of a benzofuran ring can be functionalized with a pyrrolidine moiety through reactions like the Suzuki or Stille coupling, where a boronic acid or organotin derivative of one heterocycle is coupled with a halogenated derivative of the other. researchgate.net The regioselective synthesis of substituted benzofuran halides is a critical prerequisite for these transition-metal-catalyzed coupling reactions. researchgate.net

Directed C-H functionalization is another powerful technique. This method allows for the direct formation of a carbon-carbon bond between the two rings by activating a specific C-H bond on one of the heterocycles. For example, palladium-catalyzed directed C(sp³)–H arylation has been used to functionalize the 3-position of proline derivatives, which can then be coupled with a benzofuran component. acs.org This approach offers high stereospecificity, directly yielding cis-2,3-disubstituted pyrrolidines. acs.org

The use of frustrated Lewis pairs (FLPs) and organometallic reagents like magnesium and zinc compounds has also enabled the functionalization of heterocycles. uni-muenchen.de For example, stable 1,3,5-triazinylmagnesium reagents have been prepared and reacted with various electrophiles to create functionalized triazines, a strategy that could be adapted for the benzofuran-pyrrolidine linkage. uni-muenchen.de

Optimizing reaction conditions is essential to maximize the yield and purity of the desired benzofuran-pyrrolidine product. This involves systematically varying parameters such as the catalyst, solvent, temperature, and reaction time.

In the context of [3+2] cycloaddition reactions for synthesizing spiro[benzofuran-pyrrolidine] derivatives, a detailed optimization process has been reported. rsc.orgmdpi.com For the reaction between (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine, various solvents were screened, with THF proving to be the most effective, leading to a 90% yield and a 15:1 diastereomeric ratio. mdpi.com Further optimization of the reaction temperature revealed that increasing it to 60 °C in THF improved the yield to 99% and shortened the reaction time to 5 hours. mdpi.com

Similarly, for the synthesis of chiral spiro[benzofuran-pyrrolidine] derivatives using dinuclear zinc catalysts, solvent screening showed that toluene (B28343) was the most suitable, leading to improved enantioselectivity. rsc.org Elevating the temperature to 25 °C resulted in a 90% yield with 95% enantiomeric excess, establishing the optimal conditions. rsc.org

The choice of base can also be critical. In a Brønsted base-catalyzed tandem [3+2] cycloaddition-SuFEx click reaction, increasing the amount of triethylamine (B128534) from 0.2 to 0.5 equivalents dramatically increased the yield of the sulfochromeno[4,3-b]pyrrolidine product from 57% to 89%. chemrxiv.org

These examples highlight the importance of meticulous optimization to achieve efficient and selective synthesis of complex heterocyclic compounds.

| Reaction Type | Key Optimization Parameters | Optimal Conditions | Yield | Reference |

| [3+2] Azomethine Ylide Cycloaddition | Solvent, Temperature | THF, 60 °C | 99% | mdpi.com |

| Asymmetric [3+2] Cycloaddition | Solvent, Temperature | Toluene, 25 °C | 90% | rsc.org |

| Tandem [3+2] Cycloaddition-SuFEx Click Reaction | Base Concentration | 0.5 eq. Triethylamine | 89% | chemrxiv.org |

Novel Synthetic Routes and Expedited Procedures (e.g., Microwave-Assisted Synthesis)

The development of novel and expedited synthetic routes is a continuous effort in organic chemistry, aimed at improving efficiency, reducing reaction times, and promoting green chemistry principles. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. sapub.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzofuran derivatives. For instance, the synthesis of pyrazolyl benzofurans, which involved the condensation of benzofuran-2-carbonylhydrazide with acetones and chloroacetones, was achieved in just 2-4 minutes under microwave irradiation, whereas conventional methods required 4-6 hours with lower yields. sapub.orgtandfonline.com

Similarly, the synthesis of polycyclic pyrrolidine derivatives via a microwave-assisted condensation and subsequent 1,3-dipolar cycloaddition was completed in 20 minutes at 130-150 °C, yielding products in the 52-93% range. tandfonline.comijpsjournal.com This is a significant improvement over classical reaction conditions, which typically require longer reaction times and result in lower yields. tandfonline.comijpsjournal.com

Ultrasound irradiation is another non-classical activation method that can be used to promote reactions. researchgate.net The choice between thermal heating, microwave irradiation, and ultrasonication can sometimes lead to different product outcomes, providing a way to tune the selectivity of multicomponent reactions. researchgate.net

These expedited procedures not only save time and energy but also align with the principles of green chemistry by reducing solvent usage and waste generation. sapub.org

Spectroscopic and Analytical Techniques for Structural Elucidation of 3 1 Benzofuran 3 Yl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 3-(1-Benzofuran-3-yl)pyrrolidine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

1D NMR (¹H, ¹³C, DEPT) for Backbone Assignment.researchgate.netchemicalbook.com

One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for assigning the primary structure or "backbone" of the molecule.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the benzofuran (B130515) ring, the methine and methylene (B1212753) protons of the pyrrolidine (B122466) ring, and the N-H proton of the pyrrolidine. The chemical shifts (δ) of these protons are influenced by the electron density around them. For instance, the aromatic protons will typically appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring current.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a count of the different carbon environments. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

DEPT: DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. By varying the pulse angle (e.g., DEPT-45, DEPT-90, DEPT-135), one can selectively observe or invert the signals of these carbon types, which greatly aids in the assignment of the ¹³C NMR spectrum. Quaternary carbons, those with no attached protons, are typically absent in DEPT spectra but visible in the standard ¹³C spectrum.

A representative, though not experimentally derived for this specific molecule, table of expected ¹H and ¹³C NMR chemical shifts is provided below for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | DEPT-135 |

|---|---|---|---|---|

| Benzofuran Moiety | ||||

| 2 | ~7.5 | ~145 | s | CH |

| 4 | ~7.6 | ~122 | d | CH |

| 5 | ~7.2 | ~124 | t | CH |

| 6 | ~7.3 | ~123 | t | CH |

| 7 | ~7.5 | ~112 | d | CH |

| 3a | - | ~128 | - | C |

| 7a | - | ~155 | - | C |

| Pyrrolidine Moiety | ||||

| 1 (N-H) | Variable | - | br s | - |

| 2 | ~3.2-3.4 | ~50 | m | CH₂ |

| 3 | ~3.5-3.7 | ~40 | m | CH |

| 4 | ~2.0-2.2 | ~30 | m | CH₂ |

This table is for illustrative purposes only and does not represent experimentally verified data.

Advanced NMR Pulse Sequences for Complex Structural Analysis.github.iojeol.com

For molecules with complex or overlapping NMR spectra, advanced pulse sequences can be employed to resolve ambiguities. Techniques like selective 1D NOE experiments can be used to probe specific spatial relationships. Furthermore, advanced data acquisition methods like Non-Uniform Sampling (NUS) can significantly reduce measurement times for multidimensional experiments without compromising resolution. jeol.com For highly complex structures, a combination of various 2D experiments is often necessary to piece together the complete structural puzzle.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.nih.govrsc.orgscispace.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). euseme.eu This high accuracy allows for the determination of the elemental composition of the parent ion of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible chemical formulas, the correct molecular formula can be confidently established. This is a critical step in confirming the identity of a newly synthesized or isolated compound. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis.wikipedia.orguakron.edunih.govnih.gov

Tandem Mass Spectrometry, also known as MS/MS, involves multiple stages of mass analysis. wikipedia.org In a typical experiment, the parent ion of this compound is selected in the first stage of the mass spectrometer. This selected ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. nih.gov The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. uakron.edu

The fragmentation pattern is a molecular fingerprint that provides valuable information about the compound's structure. nih.gov The way the molecule breaks apart can reveal the nature of its constituent parts and how they are connected. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the bond between the benzofuran and pyrrolidine rings, or the fragmentation of the pyrrolidine ring itself. The analysis of these fragmentation pathways helps to confirm the proposed structure. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its steric and electronic properties.

Detailed Research Findings:

While specific crystallographic data for this compound is not widely published, analysis of closely related benzofuran derivatives provides valuable insights into the expected structural features. For instance, the crystal structure of 1-acetyl-3-(benzofuran-3-yl)-1,2-dihydro-3-hydroxy-2-oxo-3H-indole reveals that the benzofuran moiety is nearly planar. researchgate.net In this related structure, the bond lengths and angles within the benzofuran and indole (B1671886) moieties are within normal ranges. researchgate.net

Similarly, the crystal structure of 2-(3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole has been determined, providing further reference points for the benzofuran ring system's geometry. researchgate.net The study of such derivatives confirms the planarity of the benzofuran ring and provides expected values for bond lengths and angles that would be anticipated in this compound. The absolute configuration of chiral centers, such as the one potentially present at the 3-position of the pyrrolidine ring, can also be determined using X-ray crystallography, often by forming a salt with a chiral counter-ion. springernature.com

Table 1: Representative Crystallographic Data for a Related Benzofuran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.2272(4) |

| b (Å) | 26.7398(15) |

| c (Å) | 15.2645(10) |

| β (°) | 97.726(7) |

| Volume (ų) | 2114.2(2) |

| Z | 4 |

| Data for C23H17F2N5OS, a related benzofuran-containing compound. researchgate.net |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful in this regard.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the purification and purity analysis of non-volatile compounds. For derivatives of pyrrolidine and benzofuran, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape). The retention time (tR) is a key parameter for identifying a compound in a given system. For instance, in the analysis of related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, UPLC (Ultra-Performance Liquid Chromatography), a high-resolution version of HPLC, was used to confirm purity, with retention times recorded for each analog. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile compounds. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. While derivatization might be necessary to increase the volatility of this compound, GC-MS analysis provides crucial information on its molecular weight and fragmentation pattern, confirming its identity and purity. Studies on related compounds, such as the GC-MS analysis of various plant extracts, have identified compounds containing benzofuran and pyrrolidine moieties, demonstrating the utility of this technique. plantarchives.orgijddr.in For example, 2,3-dihydro-benzofuran has been identified in plant extracts using GC-MS, with a specific retention time and mass spectrum. plantarchives.org

Table 2: Exemplary Chromatographic Data for Related Compounds

| Compound/Technique | Retention Time (tR) / min | Purity (%) | Reference |

| 2-(Benzo[b]thiophen-2-yl)succinic acid (UPLC) | 5.49 | 97.23 | mdpi.com |

| 2-(Benzofuran-2-yl)succinic acid (UPLC) | 6.37 | 97.02 | mdpi.com |

| 2,3-Dihydro-benzofuran (GC-MS) | 13.070 | Not specified | plantarchives.org |

| Pyrrolidine, 1-(1-cyclohexen-1-yl)- (GC-MS) | 16.205 | Not specified | plantarchives.org |

The purification of this compound, as with many organic compounds, often involves column chromatography using silica (B1680970) gel. vulcanchem.comrsc.org The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation from starting materials and by-products. rsc.org The fractions are then analyzed by techniques like Thin-Layer Chromatography (TLC) or HPLC to confirm the purity of the isolated compound.

Computational Chemistry and Molecular Modeling Studies of 3 1 Benzofuran 3 Yl Pyrrolidine

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its three-dimensional structure and electronic landscape, without the influence of a biological environment.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) stands out as a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to analyze its electronic characteristics. researchgate.netnih.gov For molecules related to 3-(1-benzofuran-3-yl)pyrrolidine, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are utilized to determine structural and electronic properties. researchgate.netmdpi.com These calculations are crucial for obtaining accurate molecular geometries which serve as the starting point for further studies like molecular docking. researchgate.net The total energy calculated through DFT can be used to compare the relative stabilities of different molecular conformations or substituted analogues. researchgate.netmdpi.com For instance, DFT has been used to study the reactivity of substituted cinnamaldehyde (B126680) and aniline (B41778) derivatives, providing insights into their chemical behavior. researchgate.net Similarly, DFT calculations have been applied to investigate the electronic properties of pyridylbenzimidazole-based metal complexes. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the bond connecting it to the benzofuran (B130515) moiety allow this compound to adopt various shapes or conformations. Conformational analysis aims to identify the most stable, low-energy conformations. Studies on related structures show that the pyrrolidine ring typically adopts an envelope conformation. researchgate.net The relative orientation of the benzofuran and pyrrolidine rings can be significantly influenced by the presence and nature of substituents, which can lead to different energy landscapes. nih.gov In a study of a spiropyrrolidine analogue, two distinct conformers were found to coexist with a very small energy difference of only 0.4885 kcal/mol between them, as determined by DFT calculations. mdpi.com This highlights that multiple conformations can be energetically accessible and potentially relevant for biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in identifying potential biological targets and understanding the nature of the ligand-receptor interactions.

Identification of Potential Molecular Targets and Binding Sites

Through molecular docking, derivatives of this compound have been investigated for their potential to interact with a variety of biological targets implicated in different diseases. These studies help in identifying which proteins the compound might modulate, offering a starting point for drug discovery. For example, derivatives have been docked into the active sites of enzymes like Glycogen Synthase Kinase-3β (GSK-3β), a target for neurological disorders, and InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis. nih.govresearchgate.net Other studies have explored interactions with proteins involved in cancer, such as TNFα and FTase, and with neurotransmitter receptors like the α4β2 nicotinic acetylcholine (B1216132) receptors. mdpi.comunimi.it

Analysis of Binding Modes and Interaction Profiles (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Successful binding of a ligand to its target is governed by a complex network of intermolecular interactions. Docking studies provide detailed pictures of these interactions. For benzofuran-pyrrolidine derivatives, the benzofuran ring, with its π-electron cloud, often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as Tyr228. acs.orgresearchgate.net The oxygen atom within the benzofuran ring can also act as a hydrogen bond acceptor. nih.gov The pyrrolidine ring and its substituents are also critical, with the nitrogen atom often forming key hydrogen bonds or ionic interactions. ontosight.ai For instance, in a study of spiroindolone analogues, the oxygen of the benzofuran moiety was found to form two hydrogen bonds with the residue Arg:120A. nih.gov Complex derivatives have been noted for their potential to engage in a combination of hydrogen bonding, hydrophobic, and ionic interactions. ontosight.ai

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This technique is used to assess the stability of the docked conformation and to gain deeper insights into the binding process.

MD simulations have been applied to benzofuran-pyrrolidine derivatives to validate docking results and to analyze the stability of the ligand-protein complex. researchgate.netresearchgate.net By tracking metrics such as the Root Mean Square Deviation (RMSD) of the atoms from their initial positions, researchers can determine if the ligand remains stably bound in the active site. frontiersin.org Furthermore, MD simulations allow for the analysis of the persistence of crucial interactions, such as hydrogen bonds and salt bridges, throughout the simulation period, providing a more rigorous assessment of the binding mode. frontiersin.orgmdpi.com For example, MD simulations were used to evaluate the key interactions for the binding of benzofuran pyrrolidine pyrazole (B372694) derivatives to the InhA enzyme, confirming that the core structure is key for binding. researchgate.net Similarly, MD simulations have been employed to support molecular docking predictions for 1,2,3-triazole-benzofuran hybrids as potential anticancer agents. researchgate.net

Assessment of Ligand Stability within Protein Binding Pockets

A primary goal of computational drug design is to predict how strongly and stably a ligand, such as this compound, will bind to its protein target. Molecular dynamics (MD) simulations are a powerful tool for this purpose, offering a dynamic view of the protein-ligand complex at an atomic level. nih.govnih.gov

MD simulations can be used to monitor the stability of a ligand's binding pose over time. acs.org A common metric for this is the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value (typically < 2.0 Å) over the course of the simulation suggests a stable binding mode. acs.org Furthermore, these simulations elucidate the specific interactions that anchor the ligand in the binding pocket, such as hydrogen bonds, hydrophobic contacts, and salt bridges. The persistence of these interactions is critical for stable binding. chemrxiv.org

Another advanced method is the thermal titration MD (TTMD) approach, which assesses the stability of a protein-ligand complex by running a series of simulations at progressively higher temperatures. nih.govacs.org The temperature at which the ligand dissociates or its native binding mode is disrupted provides a qualitative measure of its binding stability. acs.org For a hypothetical analysis of this compound binding to a target like the InhA enzyme, which has been studied with similar benzofuran derivatives, one could tabulate the key interacting residues and the types of interactions observed. researchgate.net

Table 1: Illustrative Interaction Analysis for this compound in a Protein Binding Pocket

| Interacting Residue | Interaction Type | Distance (Å) | Persistence (%) |

| TYR 158 | Hydrogen Bond (with pyrrolidine NH) | 2.9 | 95 |

| PHE 149 | π-π Stacking (with benzofuran) | 4.5 | 88 |

| ILE 215 | Hydrophobic | 3.8 | 92 |

| GLY 104 | van der Waals | 3.5 | 75 |

| MET 199 | Hydrophobic | 4.1 | 80 |

Elucidation of Conformational Changes Upon Binding

The binding of a ligand to a protein is not a simple lock-and-key process; both molecules can undergo significant conformational changes. nih.govresearchgate.net This phenomenon can be described by two main models: the "induced fit" model, where the ligand's presence induces a conformational change in the protein, and the "conformational selection" model, where the protein naturally exists in an equilibrium of different conformations, and the ligand selectively binds to and stabilizes a specific one. elifesciences.orgacs.org

NMR spectroscopy and molecular dynamics simulations are key techniques used to study these changes. nih.govelifesciences.org By comparing the structure and dynamics of the protein in its unbound (apo) and bound (holo) states, researchers can identify which regions, such as loops or specific side chains, shift upon ligand binding. nih.govnih.gov For this compound, computational analysis could reveal how the pyrrolidine ring adopts a specific pucker or how the benzofuran moiety orients itself to fit optimally within the binding site. The Root Mean Square Deviation (RMSD) of the protein's backbone atoms between the apo and holo states can quantify the extent of the conformational change. nih.gov

Table 2: Representative Conformational Change Metrics Upon Binding

| Parameter | Apo State (Unbound) | Holo State (Bound) | Change |

| Protein Backbone RMSD | 0 Å (Reference) | 1.5 Å | Significant Shift |

| Ligand Torsion Angle (C-C-N-C) | -150° | -175° | Rotation for optimal fit |

| Binding Site Loop (Residues 98-106) RMSF | 1.8 Å | 0.9 Å | Loop stabilization |

| Ligand RMSD (from low-energy solution conformer) | N/A | 0.8 Å | Minor change from unbound state |

In Silico Prediction of Molecular Properties for Preclinical Evaluation

Before committing to expensive and time-consuming laboratory synthesis and testing, computational methods are used to predict the key properties of a drug candidate. japsonline.comfrontiersin.org These in silico predictions provide an early assessment of a compound's potential to be developed into a safe and effective drug. japsonline.commdpi.com

Ligand Efficiency and Drug-Likeness Assessment

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. nih.govacs.org This is often assessed using rules of thumb like Lipinski's Rule of Five, which sets criteria for molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com

Ligand efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically the number of heavy atoms, HAC). rgdscience.comcreative-biolabs.com It helps in identifying compounds that have a good balance of potency and size, which is crucial during the optimization phase of drug discovery. rgdscience.comnih.gov A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms.

For this compound, these parameters can be calculated from its structure to provide a first pass on its suitability for further development.

Table 3: Calculated Physicochemical and Drug-Likeness Properties

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C₁₂H₁₃NO | N/A |

| Molecular Weight (MW) | 187.24 g/mol | Compliant (≤ 500) |

| cLogP (Octanol-Water Partition Coefficient) | 2.35 | Compliant (≤ 5) |

| Hydrogen Bond Donors (HBD) | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors (HBA) | 2 | Compliant (≤ 10) |

| Heavy Atom Count (HAC) | 14 | N/A |

| Ligand Efficiency (LE) (assuming pIC₅₀ = 6.0) | 0.43 | Favorable |

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific biological target. nih.govdergipark.org.tr These models can be created based on the structure of a known active ligand (ligand-based) or from the protein-ligand complex itself (structure-based). researchgate.netnih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. nih.govacs.org This helps to identify other diverse molecules that possess the key pharmacophoric features and are therefore likely to be active against the target of interest. nih.gov The structure of this compound could serve as a template to generate a pharmacophore model, highlighting the importance of its aromatic benzofuran ring, the hydrogen bond-donating pyrrolidine nitrogen, and a hydrophobic region.

Table 4: Hypothetical Pharmacophore Model Derived from this compound

| Feature | Type | Location | Vector/Radius |

| Feature 1 | Aromatic Ring (AR) | Benzofuran | 1.5 Å Radius |

| Feature 2 | Hydrogen Bond Donor (HBD) | Pyrrolidine NH | Directional Vector |

| Feature 3 | Hydrophobic (HY) | Pyrrolidine Ring | 1.8 Å Radius |

| Feature 4 | Hydrogen Bond Acceptor (HBA) | Benzofuran Oxygen | Directional Vector |

Preclinical Investigations of Biological Activities

In Vitro Studies on Cellular and Molecular Targets

In vitro research provides the foundational understanding of how a compound interacts with biological systems at a molecular and cellular level. For derivatives of 3-(1-Benzofuran-3-yl)pyrrolidine, these studies have revealed a range of activities from receptor modulation to enzyme inhibition and cytotoxicity in cancer cells.

Receptor Binding Assays and Agonist/Antagonist Profiling

Derivatives of the benzofuran-pyrrolidine scaffold have been investigated for their affinity to various receptors, notably nicotinic acetylcholine (B1216132) receptors (nAChRs) and dopamine (B1211576) receptors.

A series of benzofurans with an N-methyl-2-pyrrolidinyl group at the C(2) or C(3) position were synthesized and evaluated for their binding affinity to α4β2 and α3β4 nAChRs. unimi.it Competition binding assays using [3H]-epibatidine showed that these compounds could bind to these receptors with varying affinities. unimi.it For instance, the unsubstituted 2-(N-methyl-2-pyrrolidinyl)benzofuran and 3-(N-methyl-2-pyrrolidinyl)benzofuran demonstrated notable affinity for the α4β2 nAChR. unimi.it Hydroxylation of the benzene (B151609) ring was found to enhance the α4β2 nAChR affinity, highlighting a key structure-activity relationship. unimi.it

In another study, derivatives were designed as bitopic ligands for the dopamine D2 and D3 receptors. nih.gov N-nor-analogues incorporating an indole- or benzofuran-2-carboxamide (B1298429) showed high affinity for both D2 and D3 receptors, with Kᵢ values in the low nanomolar range. nih.gov Functional assays confirmed that these lead molecules acted as antagonists for both D2 and D3 receptors. nih.gov

Furthermore, 2-aminoethylbenzofuran derivatives have been identified as potent antagonists of the H3 receptor, with Kᵢ values ranging from 0.1 to 5.8 nM at human and rat H3 receptors. acs.org

| Compound Class | Target Receptor(s) | Key Findings |

| N-methyl-pyrrolidinyl benzofurans | α4β2 and α3β4 nAChRs | Displayed significant binding affinity; hydroxylation improved α4β2 affinity. unimi.it |

| Eticlopride-based benzofuran (B130515) carboxamides | Dopamine D2/D3 Receptors | Acted as high-affinity antagonists for both D2R and D3R. nih.gov |

| 2-Aminoethylbenzofurans | H3 Receptor | Potent antagonists with Kᵢ values in the low nanomolar range. acs.org |

Enzyme Inhibition/Activation Studies (e.g., DHFR, AChE)

The benzofuran-pyrrolidine scaffold has been explored as a source of inhibitors for various enzymes implicated in disease.

A series of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones, which share structural similarities with the core scaffold, were synthesized and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α). tandfonline.comnih.gov Several compounds in this series were active in both cell-based and isolated enzyme assays, with the most potent derivative showing an IC₅₀ value of 7.3 µM in the isolated enzyme assay. tandfonline.comnih.gov

Benzofuran-based pyrrolidine (B122466) hydroxamate derivatives have been identified as potent inhibitors of matrix metalloproteinases (MMPs). tandfonline.com Specifically, these compounds showed strong inhibitory activity against MMP-2 and MMP-9, with IC₅₀ values in the nanomolar range. tandfonline.com

Additionally, research has pointed towards benzofuran pyrrolidine pyrazole (B372694) derivatives as potent direct inhibitors of the InhA enzyme, which is crucial for Mycobacterium tuberculosis. researchgate.net These compounds exhibited high potency for InhA inhibition with IC₅₀ values at the nanomolar level. researchgate.net

| Compound Series | Target Enzyme | Potency (IC₅₀) |

| 3-Pyrrol-3-yl-3H-isobenzofuran-1-ones | Cytosolic Phospholipase A2α (cPLA2α) | 7.3 µM (most potent) tandfonline.comnih.gov |

| Benzofuran-based pyrrolidine hydroxamates | Matrix Metalloproteinase-2 (MMP-2) | 0.102 - 0.414 µM tandfonline.com |

| Benzofuran-based pyrrolidine hydroxamates | Matrix Metalloproteinase-9 (MMP-9) | 0.162 - 0.524 µM tandfonline.com |

| Benzofuran pyrrolidine pyrazole derivatives | M. tuberculosis InhA | Nanomolar range researchgate.net |

Cell-Based Assays for Pathway Modulation (e.g., Apoptosis, Cell Cycle)

The ability of benzofuran-pyrrolidine derivatives to modulate critical cellular pathways like apoptosis and the cell cycle is a key area of investigation for their potential as anticancer agents.

Studies on benzofuran-isatin conjugates have demonstrated their pro-apoptotic capabilities. frontiersin.org One such conjugate, Compound 5a (3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide), was shown to induce apoptosis in a dose-dependent manner in SW620 colorectal cancer cells. frontiersin.org Further investigation revealed that this compound's anticancer effects are associated with the upregulation of the tumor suppressor p53. frontiersin.org

Other research has shown that certain benzofuran derivatives can induce apoptosis in various cancer cell lines, including leukemia cells. nih.gov The mechanism often involves the induction of apoptosis through caspase-dependent pathways. nih.gov For example, specific derivatives were found to increase the generation of reactive oxygen species (ROS) in K562 leukemia cells, which can trigger apoptosis. nih.gov Subsequent tests confirmed the pro-apoptotic properties of these compounds through the activation of caspases 3 and 7 and the externalization of phosphatidylserine. nih.gov

Furthermore, some benzofuran derivatives that inhibit tubulin polymerization have been shown to cause cell cycle arrest in the G2/M phase, which precedes the induction of apoptosis. mdpi.com

Cytotoxicity and Antiproliferative Activity in Cell Lines (e.g., Cancer Cell Lines)

A significant body of research has focused on the cytotoxic and antiproliferative effects of this compound derivatives against a wide range of cancer cell lines.

Novel benzofuran spiro-2-pyrrolidine derivatives have been synthesized and evaluated for their antitumor activity. mdpi.com Compounds from this series showed significant antiproliferative activity against human cervical cancer (HeLa) and mouse colon carcinoma (CT26) cell lines, with some derivatives exhibiting greater potency than the standard chemotherapeutic agent cisplatin. mdpi.com For example, compound 4s had an IC₅₀ of 5.28 µM against CT26 cells. mdpi.com

Another study focused on benzofuran derivatives with a bromine atom, which demonstrated remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively. mdpi.com

A benzofuran-pyrazole derivative was found to have broad-spectrum anticancer activity, inhibiting cell growth in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cell lines at a concentration of 10 µM. rsc.org

| Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀) |

| Benzofuran spiro-2-pyrrolidines | HeLa (Cervical), CT26 (Colon) | 10.26 µM (HeLa), 5.28 µM (CT26) mdpi.com |

| Brominated benzofurans | K562 (Leukemia), HL60 (Leukemia) | 5 µM (K562), 0.1 µM (HL60) mdpi.com |

| Benzofuran-pyrazole derivative | NCI-H460 (Lung), HCT-116 (Colon), U251 (CNS), LOX IMVI (Melanoma) | Significant inhibition at 10 µM rsc.org |

| Benzofuran-isatin conjugate (5a) | SW620 (Colorectal), HT29 (Colorectal) | Potent and selective anti-proliferative action frontiersin.org |

Mechanism of Action Studies

Understanding the precise molecular pathways through which these compounds exert their effects is crucial for their development as therapeutic agents.

Elucidation of Molecular Pathways and Signal Transduction

Research into the mechanism of action of benzofuran-pyrrolidine derivatives has begun to illuminate the signaling pathways they modulate.

For the anticancer benzofuran-isatin conjugates, a key mechanism identified is the upregulation of the p53 tumor suppressor protein. frontiersin.org This is a critical finding, as p53 plays a central role in regulating the cell cycle and inducing apoptosis in response to cellular stress.

In the context of anti-inflammatory action, 3-pyrrol-3-yl-3H-isobenzofuran-1-ones are believed to exert their effects at least in part through the direct inhibition of cPLA2α, an enzyme that initiates the arachidonic acid cascade leading to the production of inflammatory mediators. tandfonline.comnih.gov However, structure-activity relationship studies suggest that these compounds may also act through other, as-yet-unidentified mechanisms. nih.gov

For derivatives acting as H3 receptor antagonists, the mechanism involves blocking the presynaptic H3 autoreceptors in the central nervous system. acs.org This blockage enhances the release of several neurotransmitters, including acetylcholine and dopamine, which is thought to underlie the observed improvements in cognition and attention. acs.org

Molecular docking studies of benzofuran spiro-pyrrolidine derivatives with antitumor activity suggest that they may bind to target proteins such as TNFα and farnesyltransferase (FTase) through interactions like π-π stacking, which could be central to their mechanism of action. mdpi.com

Target Validation and Deconvolution Approaches

The initial stages of drug discovery for this compound derivatives often involve identifying and validating their molecular targets. A common approach has been the investigation of their effects on well-established targets in various diseases. For instance, derivatives have been explored as inhibitors of enzymes like matrix metalloproteinases (MMPs) and kinases, which are crucial in cancer and inflammatory diseases.

A study on benzofuran-based pyrrolidine hydroxamate derivatives revealed their potent inhibitory activity against MMP-2 and MMP-9. tandfonline.com This suggests that these enzymes are key targets for the anticancer effects of this class of compounds. Similarly, other research has focused on the inhibition of kinases such as EGFR, BRAFV600E, and PI3K/VEGFR2 by benzofuran derivatives, indicating their potential as targeted cancer therapies. researchgate.netnih.gov

Furthermore, some derivatives have been investigated for their activity as histamine (B1213489) H3 receptor antagonists, which are implicated in cognitive function. nih.gov The ability of these compounds to potently enhance cognition and attention in animal models provides strong validation for the H3 receptor as a target for treating cognitive dysfunction. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound derivatives, these studies have provided valuable insights into how chemical modifications influence their biological activity.

Impact of Substituent Modifications on Biological Activity

The nature and position of substituents on both the benzofuran and pyrrolidine rings have been shown to significantly impact the biological activity of these compounds.

Benzofuran Ring Substitutions:

Halogenation: The introduction of halogen atoms like chlorine, bromine, or fluorine into the benzofuran ring has consistently led to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to the target. nih.gov For example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents play a critical role. In some cases, the introduction of both strong electron-withdrawing and electron-donating groups resulted in decreased antiproliferative activity. mdpi.com However, in other instances, electron-donating groups were found to be beneficial for inhibitory activities against cancer cells. mdpi.com

Positional Importance: The position of the substituent is a critical determinant of biological activity. nih.gov For example, a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position of the benzofuran ring showed greater potency than other substitution patterns. mdpi.com

Pyrrolidine Ring Substitutions:

Modifications at the N1, 3rd, and 5th positions of the pyrrolidine ring offer significant opportunities for optimizing biological activity and enhancing target-specific interactions. tandfonline.com

The replacement of a piperidine (B6355638) ring with a pyrrolidine or azetidine (B1206935) ring was tolerated in some cases, maintaining activity against certain targets. acs.org

Large N-substituents on the pyrrolidine ring, such as 2-phenylethyl or octyl, have been shown to increase σ1 receptor affinity.

A summary of the impact of various substituents on the biological activity of benzofuran-pyrrolidine derivatives is presented in the interactive table below.

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

| Benzofuran-pyrrolidine hydroxamates | Hydroxamate group | Potent inhibition of MMP-2 and MMP-9 | tandfonline.com |

| Halogenated benzofuran derivatives | Bromine at C3-methyl | Remarkable cytotoxic activity against leukemia cells | nih.gov |

| 3-Methyl-6-methoxy-benzofuran derivatives | Methyl at C3, Methoxy at C6 | Increased antiproliferative potency | mdpi.com |

| Spiro[benzofuran-pyrrolidine] derivatives | Electron-donating groups | Beneficial for inhibitory activities against cancer cells | mdpi.com |

| N-substituted spiro[benzofuran-pyrrolidine] | Large N-substituents (e.g., 2-phenylethyl) | Increased σ1 receptor affinity |

Positional and Stereochemical Effects on Target Engagement

The spatial arrangement of atoms within the molecule, including the position of substituents and the stereochemistry, is critical for effective binding to the biological target.

The position of substituents on the benzofuran ring has been shown to be a critical determinant of biological activity. nih.gov For instance, changing the positions of amino and methoxy groups on the benzofuran ring can result in a reduction in activity. mdpi.com

Stereochemistry also plays a crucial role. In the case of H3 receptor antagonists, the (R)-configuration of a methyl group on the pyrrolidine ring was found to be important for potent activity. nih.gov Docking studies of 3-(benzofuran-3-yl)-4-(indol-3-yl)maleimides into the binding site of GSK-3β have highlighted the importance of the binding conformation of the benzofuran and indole (B1671886) rings for inhibitory activity. nih.gov

In Vivo Preclinical Models

To assess the therapeutic potential of this compound derivatives in a living organism, various in vivo preclinical models are employed.

Animal Model Systems for Efficacy Evaluation

A range of animal models relevant to specific diseases are used to evaluate the efficacy of these compounds.

Oncology: Human cancer cell line xenograft models in mice are commonly used. For example, the antiproliferative activities of benzofuran spiro-pyrrolidine derivatives were evaluated against HeLa (human cervical cancer) and CT26 (mouse colon cancer) cell lines. mdpi.com

Neurological Disorders:

Epilepsy: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice are standard for evaluating anticonvulsant properties. mdpi.comnih.gov The 6 Hz psychomotor seizure model is also utilized to assess activity against therapy-resistant seizures. mdpi.comnih.gov

Pain: The formalin test in mice is used to assess analgesic effects in a model of tonic pain. mdpi.com Oxaliplatin-induced neuropathic pain models are employed to evaluate efficacy against chemotherapy-induced peripheral neuropathy. mdpi.com

Cognitive Enhancement: The five-trial inhibitory avoidance acquisition model in rat pups and the social recognition memory model in adult rats are used to assess cognition and attention-enhancing properties. nih.gov

Diabetes: The alloxan-induced diabetic mouse model is used to evaluate the potential of these compounds to reduce blood glucose levels. tandfonline.com

The table below summarizes some of the key findings from in vivo efficacy studies.

| Compound/Derivative | Animal Model | Key Efficacy Finding | Reference |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | MES and 6 Hz seizure models (mice) | Potent antiseizure properties | mdpi.comnih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | Formalin test and oxaliplatin-induced neuropathic pain model (mice) | Significant analgesic and antiallodynic effects | mdpi.com |

| 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239) | Inhibitory avoidance and social recognition models (rats) | Potent cognition and attention enhancing properties | nih.gov |

| 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate derivative (Compound 2a) | Alloxan-induced diabetic mouse model | Significant reduction in blood glucose levels | tandfonline.com |

Investigation of Pharmacodynamic Markers in Animal Models

Pharmacodynamic (PD) markers are used to assess the biochemical and physiological effects of a drug on the body and to establish a dose-response relationship. In the context of this compound derivatives, the investigation of PD markers is still an emerging area.

In oncology studies, tumor growth inhibition is a primary pharmacodynamic endpoint. mdpi.com For compounds targeting specific enzymes, measuring the activity of that enzyme in tumor tissue or surrogate tissues can serve as a PD marker.

In models of epilepsy, the primary pharmacodynamic measure is the suppression of seizure activity. mdpi.comnih.gov For cognitive enhancers, improvements in memory and learning tasks serve as the key pharmacodynamic readouts. nih.gov

Future research will likely focus on identifying and validating more specific molecular biomarkers to track the engagement of the drug with its target in vivo and to better understand the mechanisms underlying the observed efficacy.

Preclinical Metabolism and Theoretical Pharmacokinetics

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability, Hepatocyte Incubation)

In vitro metabolic stability assays are crucial for predicting the in vivo metabolic clearance of a compound. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species. For benzofuran (B130515) and pyrrolidine-containing molecules, these assays provide insights into their susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). nih.govnih.govresearchgate.netacs.org

Research on various benzofuran derivatives has demonstrated that their metabolic stability can be significantly influenced by the nature and position of substituents. nih.govnih.gov For instance, some benzofuran derivatives have shown favorable liver microsomal stability. nih.govresearchgate.net The pyrrolidine (B122466) ring itself is a common motif in medicinal chemistry and its metabolic fate has been studied, often showing susceptibility to oxidation. springermedizin.deresearchgate.net

The metabolic stability of 3-(1-Benzofuran-3-yl)pyrrolidine would likely be assessed in liver microsomes from mouse, rat, dog, and human to understand inter-species differences. Key parameters measured include the half-life (t½) and intrinsic clearance (CLint).

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 25 | 27.7 |

| Rat | 35 | 19.8 |

| Dog | 45 | 15.4 |

| Human | 60 | 11.6 |

Note: The data in this table is illustrative and based on typical values for compounds with moderate metabolic stability. Actual values would need to be determined experimentally.

Identification of Major Metabolites in Preclinical Species

The identification of major metabolites is essential for understanding the clearance pathways and potential for pharmacologically active or toxic byproducts. For this compound, metabolic transformations are anticipated to occur on both the benzofuran and pyrrolidine moieties.

Studies on compounds containing a pyrrolidine ring have shown that oxidation is a primary metabolic route, often leading to the formation of a 2-oxo-pyrrolidine (pyrrolidone) derivative. springermedizin.deresearchgate.net Additionally, hydroxylation of the pyrrolidine ring can occur. Another potential, though less common, biotransformation is the cleavage of the pyrrolidine ring following hydroxylation, which can result in an aldehyde intermediate that may undergo further reactions. nih.govnih.gov

The benzofuran nucleus is also susceptible to metabolism. Oxidation of the furan (B31954) ring, potentially forming an epoxide intermediate, has been reported for benzofuran itself. cdc.govmdpi.com Hydroxylation at various positions on the benzene (B151609) ring is also a common metabolic pathway for aromatic compounds.

Table 2: Predicted Major Metabolites of this compound in Preclinical Species

| Metabolite | Description | Predicted Metabolic Pathway |

| M1 | 3-(1-Benzofuran-3-yl)pyrrolidin-2-one | Oxidation of the pyrrolidine ring |

| M2 | 3-(Hydroxy-1-benzofuran-3-yl)pyrrolidine | Aromatic hydroxylation of the benzofuran ring |

| M3 | 3-(1-Benzofuran-3-yl)pyrrolidin-x-ol | Aliphatic hydroxylation of the pyrrolidine ring |

| M4 | Ring-opened aldehyde | Oxidative cleavage of the pyrrolidine ring |

Note: The table lists predicted metabolites based on known metabolic pathways of related structures. springermedizin.deresearchgate.netnih.govcdc.govmdpi.com The exact positions of hydroxylation would require experimental confirmation.

Theoretical Prediction of Metabolic Pathways and Transformations

Based on the common metabolic reactions for heterocyclic and aromatic compounds, several metabolic pathways can be predicted for this compound.

Oxidation: This is expected to be the major metabolic route.

Pyrrolidine Ring Oxidation: The carbon atom adjacent to the nitrogen (C2 position) is a likely site for oxidation, leading to the formation of the corresponding lactam (pyrrolidinone). springermedizin.deresearchgate.net Hydroxylation at other positions of the pyrrolidine ring is also possible.

Benzofuran Ring Oxidation: The benzene part of the benzofuran ring can undergo aromatic hydroxylation at one or more positions. The furan ring could also be oxidized, potentially via an epoxide intermediate. cdc.govmdpi.com

Conjugation: Following oxidative metabolism, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble products that are more readily excreted.

In Silico Pharmacokinetic Predictions (excluding human ADME profiles)

In silico models are valuable tools in early drug discovery for predicting the pharmacokinetic properties of compounds, helping to prioritize candidates with favorable drug-like characteristics. benthamdirect.comnih.govnih.gov For this compound, various parameters can be predicted.

Lipophilicity: The octanol-water partition coefficient (logP) or the distribution coefficient at pH 7.4 (logD) is a key determinant of a compound's absorption, distribution, and metabolism.

Aqueous Solubility: Adequate solubility is crucial for absorption.

Plasma Protein Binding: The extent of binding to plasma proteins affects the free fraction of the drug available to exert its pharmacological effect and undergo metabolism and excretion.

Permeability: Prediction of permeability across biological membranes, such as the intestinal wall (Caco-2 permeability), provides an indication of oral absorption potential.

Table 3: Illustrative In Silico Pharmacokinetic Predictions for this compound

| Parameter | Predicted Value | Significance |

| logP | 2.8 | Indicates moderate lipophilicity |

| logD at pH 7.4 | 1.5 | Reflects lipophilicity at physiological pH |

| Aqueous Solubility (mg/L) | 50 | Suggests moderate solubility |

| Plasma Protein Binding (%) | 85 | Indicates moderate binding to plasma proteins |

| Caco-2 Permeability (nm/s) | 15 x 10⁻⁶ | Suggests good potential for oral absorption |

Note: The data in this table is for illustrative purposes, generated based on typical in silico predictions for compounds of similar structure. benthamdirect.comnih.govnih.gov Actual values would need to be determined experimentally or through specific software predictions.

Derivatives and Analogues of 3 1 Benzofuran 3 Yl Pyrrolidine

Design and Synthesis of Novel Benzofuran-Pyrrolidine Hybrids

The creation of new molecules that combine the benzofuran (B130515) and pyrrolidine (B122466) moieties into a single hybrid structure is a key strategy for discovering compounds with novel biological activities. A variety of synthetic methodologies have been developed to generate these complex molecules, often with high efficiency and stereocontrol.

One prominent method is the [3+2] azomethine ylide cycloaddition reaction. This powerful technique allows for the construction of structurally complex spiro-pyrrolidine hybrids. mdpi.comnih.gov In a typical three-component reaction, a benzofuran derivative, an amino acid (such as sarcosine), and a third component like ninhydrin (B49086) react to form the desired spiro[benzofuran-pyrrolidine] compound. mdpi.com This reaction proceeds under mild conditions and can produce a diverse range of products in high yields, often between 74% and 99%, with excellent diastereoselectivity. mdpi.comnih.gov The choice of solvent and temperature is crucial for optimizing the reaction conditions, with tetrahydrofuran (B95107) (THF) at 60 °C often proving to be highly effective. mdpi.com

Another sophisticated approach involves the asymmetric synthesis of spiro[benzofuran-pyrrolidine]indolinediones using a bifunctional urea-catalyzed [3+2] annulation. rsc.org This method merges N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones, yielding complex architectures with high stereocontrol. rsc.org The use of a quinine-derived urea (B33335) catalyst at minimal loadings allows for an energy-efficient process that accommodates a broad range of substrates, achieving yields up to 98%. rsc.org

The synthesis of these hybrids often involves multi-step procedures. For instance, the creation of benzofuran-heterocycle hybrids may start with the construction of a 2-aryl-5-hydroxy benzofuran ethyl formate (B1220265) scaffold, followed by the introduction of a linker (e.g., 1,3-dibromopropane (B121459) or 1,6-dibromohexane) and subsequent coupling with a nitrogen-containing heterocycle like piperazine (B1678402) or imidazole. nih.gov Similarly, racemic benzofurans bearing an N-methyl-2-pyrrolidinyl residue at either the C(2) or C(3) position have been synthesized through methods like the addition of 2-benzofuranyllithium to a cyclic imine or via Negishi coupling of N-Boc-pyrrolidyne with a bromobenzofuran. unimi.it

| Method | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| [3+2] Azomethine Ylide Cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, sarcosine | Three-component reaction; mild conditions; high diastereoselectivity (>20:1 dr). | 74-99% | mdpi.comnih.gov |

| Asymmetric [3+2] Annulation | N-2,2,2-trifluoroethylisatin ketimines, 3-alkylidene benzofuranones | Bifunctional urea catalysis; high enantioselectivity (up to 99:1 er); low catalyst loading. | Up to 98% | rsc.org |

| Multi-step Synthesis | 2-aryl-5-hydroxy benzofuran ethyl formate, dibromoalkane, heterocycle | Stepwise construction allowing for linker and heterocycle variation. | 46-51% (for intermediate steps) | nih.gov |

| Organometallic Addition/Coupling | 2-benzofuranyllithium, cyclic imine or N-Boc-pyrrolidyne, bromobenzofuran | Access to C(2) or C(3) substituted pyrrolidinyl benzofurans. | Not specified | unimi.it |

Exploration of Structural Modifications for Enhanced Activity or Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzofuran-pyrrolidine scaffold. By systematically modifying the structure and evaluating the corresponding changes in biological activity, researchers can identify key molecular features required for potency and selectivity.

Substitutions on the benzofuran ring system have a profound impact on activity. Studies on benzofuran spiro-pyrrolidine derivatives revealed that the introduction of substituents on the benzene (B151609) ring of the 3-benzylbenzofuran (B8626651) moiety significantly influences their antiproliferative activity against cancer cells. mdpi.com For instance, the presence of electron-donating groups was found to be beneficial for inhibitory activity. mdpi.comnih.gov Specifically, compounds 4e (with a 4-OCH3 group) and 4s (with a 3,4,5-trimethoxy substitution) showed better inhibitory activities against CT26 mouse cancer cells than the chemotherapy drug cisplatin. mdpi.comnih.gov Conversely, the introduction of electron-withdrawing groups like chloro (-Cl) and bromo (-Br) did not significantly improve activity. mdpi.com

The position of substituents is also critical. In a series of pyrrolidinyl benzofurans designed as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, hydroxylation at the C(7) position of a 2-pyrrolidinyl benzodioxane analogue significantly increased affinity for the α4β2 nAChR subtype. unimi.it Similarly, for 2-pyrrolidinyl benzofurans, hydroxylation at the C(6) position enhanced affinity. unimi.it Halogen substitutions are also beneficial, with studies indicating that placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran scaffold often results in maximum cytotoxic activity against cancer cells. nih.gov

Further modifications include altering the linker between the benzofuran and other moieties or changing the substitution on the pyrrolidine ring itself. The inclusion of hydrophilic groups, such as piperidine (B6355638), on the benzofuran ring can improve the physicochemical properties of the compounds. nih.gov SAR studies on various benzofuran derivatives have consistently shown that substitutions at the C-2 position, such as ester or heterocyclic rings, are crucial for cytotoxic activity. nih.gov

| Structural Modification | Effect on Activity | Example/Context | Reference |

|---|---|---|---|

| Electron-donating groups (e.g., -OCH3) on the benzofuran moiety | Increased antiproliferative activity | Compound 4s (3,4,5-trimethoxy) showed potent activity against CT26 cancer cells. | mdpi.comnih.gov |

| Electron-withdrawing groups (e.g., -Cl, -Br) on the benzofuran moiety | No significant improvement in activity | Antiproliferative activity of spiro-pyrrolidine hybrids. | mdpi.com |

| Hydroxylation at specific positions (e.g., C-6 or C-7) | Increased affinity for α4β2 nAChR | Pyrrolidinyl benzofurans and benzodioxanes. | unimi.it |

| Halogen substitution at the para-position of an attached phenyl ring | Enhanced cytotoxic properties | General SAR for anticancer benzofuran derivatives. | nih.gov |

| Substitution at the C-2 position of the benzofuran ring | Crucial for cytotoxic activity | Ester or heterocyclic ring substitutions. | nih.gov |

Chemoinformatics and Library Design for Derivative Generation

Computational methods, or chemoinformatics, play an increasingly vital role in the rational design and generation of novel derivatives of 3-(1-Benzofuran-3-yl)pyrrolidine. These techniques allow for the efficient screening of virtual compounds and the design of focused libraries, saving significant time and resources in the drug discovery process.

Molecular docking is a widely used computational tool to predict how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. In the study of benzofuran spiro-pyrrolidine derivatives, molecular docking simulations were used to understand how the most active compounds, 4e and 4s, might exert their antitumor effects. mdpi.com The simulations revealed that these compounds could bind to antitumor targets through the formation of hydrogen bonds and other interactions like π-π stacking, providing a rationale for their observed bioactivity and a new avenue for discovering spiro-heterocyclic antitumor drugs. mdpi.comnih.gov

The design of compound libraries is another key application of chemoinformatics. This involves the creation of a large set of structurally related compounds for synthesis and screening. Efficient synthetic protocols have been developed specifically for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. researchgate.net By using commercially available building blocks like salicylaldehydes, aryl boronic acids, and various amines, researchers can apply statistical molecular design principles to generate libraries of lead-like compounds with diverse physicochemical properties. researchgate.net This approach facilitates a systematic exploration of the chemical space around the benzofuran-pyrrolidine core.

Computational design strategies also guide the optimization of existing lead compounds. For instance, starting from a known polyimidazole derivative that inhibits the protein-protein interaction between PCSK9 and LDLR, a computational design approach was used to develop new, more potent diimidazole analogues. nih.gov This process involved estimating the binding free energy of newly designed compounds after docking calculations and using advanced simulation techniques like metadynamics to refine the selection of the most promising candidates for synthesis. nih.gov Such strategies can be readily applied to the benzofuran-pyrrolidine scaffold to guide the generation of next-generation derivatives.

Future Directions and Research Perspectives for 3 1 Benzofuran 3 Yl Pyrrolidine

Advancements in Synthetic Methodologies for Accessing Diverse Analogs